4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-acetyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S.ClH/c1-10(20)11-3-5-12(6-4-11)15(21)18-16-17-13-7-8-19(2)9-14(13)22-16;/h3-6H,7-9H2,1-2H3,(H,17,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIWLBFNHDMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Thiazolopyridine Core: The thiazolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole and a pyridine derivative.
Acetylation: The thiazolopyridine core is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Amidation: The acetylated thiazolopyridine is reacted with 4-aminobenzoyl chloride to form the benzamide derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key differences between the target compound and its closest structural analog, N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (), as well as an isotope-substituted derivative ():
Key Observations:
- The 4-acetyl substituent introduces an electron-withdrawing effect, which may alter hydrogen-bonding capacity compared to the 4-tert-butyl group (electron-donating, highly hydrophobic) in . This difference could influence target binding affinity or metabolic stability .
- Molecular Weight : The analog in has a higher molecular weight (442 g/mol) due to its bulky substituents, which may reduce solubility compared to the target compound.
Research Findings and Limitations
Biological Activity
4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂O₁S |
| Molecular Weight | 284.79 g/mol |
| CAS Number | 720720-96-7 |
| Solubility | Very soluble in water |
| Log P | 0.55 |
Antibacterial Activity
Research indicates that derivatives related to 4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide exhibit antibacterial properties. A study found that compounds with a similar thiazole scaffold displayed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .
Anticancer Properties
In vitro studies have suggested potential anticancer activity. The compound's ability to induce apoptosis in cancer cell lines has been noted, possibly through the modulation of signaling pathways involved in cell survival and proliferation . Further investigations are needed to elucidate the specific molecular targets affected by this compound.
Neuroprotective Effects
Neuroprotective properties have also been reported. The compound may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells . This suggests a potential role in the treatment of conditions such as Alzheimer’s disease.
The biological activity of this compound is largely attributed to its interaction with key enzymes and receptors involved in various cellular processes. Specifically:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of bacterial DNA gyrase, which is crucial for maintaining DNA topology during replication .
- Apoptosis Induction : It may activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases .
- Antioxidant Activity : The thiazole moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative damage in neuronal tissues .
Case Studies
- Antibacterial Efficacy : A study evaluating a series of thiazole derivatives found that certain compounds exhibited low micromolar inhibition against E. coli DNA gyrase and topoisomerase IV. This highlights the importance of structural optimization in enhancing antibacterial activity .
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of related compounds demonstrated a reduction in neuroinflammation and improved cognitive function, suggesting therapeutic potential for neurodegenerative disorders .
Q & A
Q. Table 1. Example SAR Data for Analogs
| Substituent (R) | Target Activity (IC₅₀, nM) | Cytotoxicity (HEK-293 IC₅₀, µM) |
|---|---|---|
| 4-Acetyl | 12.3 ± 1.2 (Factor Xa) | >50 |
| 4-Methoxy | 45.6 ± 3.8 | >50 |
| 4-Nitro | 210.5 ± 15.4 | 12.4 ± 1.1 |
Q. What strategies enable selective functionalization of the thiazolo-pyridine core?
- Methodological Answer :
- Protecting Groups : Use Boc-protection for the secondary amine during benzoylation to prevent N-acylation side reactions .
- Directed Ortho-Metalation : Employ LDA/TMP bases to regioselectively functionalize the pyridine ring at the 4-position .
Q. How to validate target engagement in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound, lyse, and heat to denature unbound targets. Detect stabilized targets via Western blot .
- BRET/FRET Biosensors : Engineer cells with Factor Xa-NanoLuc fusions to measure real-time inhibition in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
